2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide
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Overview
Description
2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide is a complex organic compound that features a benzamide core linked to an imidazo[1,2-b]pyrazole moiety, which is further substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide typically involves multi-step organic reactions The process begins with the preparation of the imidazo[1,2-b]pyrazole core, which is then functionalized with a thiophene ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while nucleophilic substitution on the benzamide moiety could introduce various functional groups.
Scientific Research Applications
2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole core can bind to enzymes or receptors, modulating their activity. The thiophene ring and ethylthio group can enhance the compound’s binding affinity and specificity, leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide: Similar structure with a methylthio group instead of an ethylthio group.
2-(ethylthio)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
2-(ethylsulfanyl)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide is unique due to the combination of its ethylthio group, thiophene ring, and imidazo[1,2-b]pyrazole core. This combination imparts specific chemical and biological properties that are not present in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-2-26-17-7-4-3-6-15(17)20(25)21-9-10-23-11-12-24-19(23)14-16(22-24)18-8-5-13-27-18/h3-8,11-14H,2,9-10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXSWXUZJUCFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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